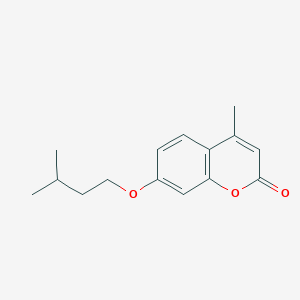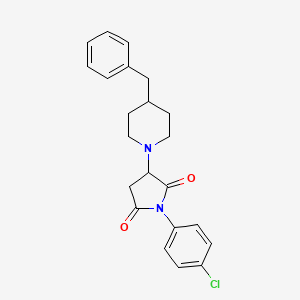
4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is commonly known as Daphnetin and is widely used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a wide range of biological activities. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, there are also some limitations to its use. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for various diseases. It has been shown to have promising anti-inflammatory, antioxidant, and anticancer effects, and further studies are needed to explore its potential as a treatment for these conditions. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to elucidate the molecular pathways involved in its biological activities. Finally, there is a need for more studies on the pharmacokinetics and toxicity of 4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one to better understand its safety and efficacy.
Synthesemethoden
The synthesis of 4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one involves the reaction of 4-methylumbelliferone with 3-methylbutyl bromide in the presence of potassium carbonate. The reaction is carried out in acetonitrile at reflux temperature for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one has been extensively used in scientific research for its various biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, antiviral, and antifungal activities. It has also been found to have neuroprotective effects and to improve cognitive function.
Eigenschaften
IUPAC Name |
4-methyl-7-(3-methylbutoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10(2)6-7-17-12-4-5-13-11(3)8-15(16)18-14(13)9-12/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDVBLXFDAPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-(3-methylbutoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
![3,4-dimethyl-6-{[(2-pyridinylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5201673.png)

![6-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5201685.png)
![N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)
![5-bromo-4-chloro-2-{[(2,4-dichlorobenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5201705.png)
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)
![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)
methyl]phosphonate](/img/structure/B5201733.png)
![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)
![2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5201740.png)